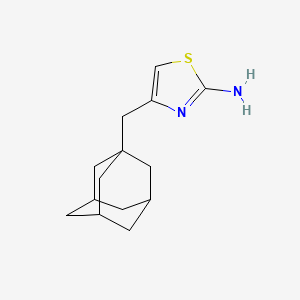

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANJJRUDAXCWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385469 | |

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28599-72-6 | |

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, a molecule of significant interest in medicinal chemistry due to the unique combination of the bulky, lipophilic adamantane cage and the versatile 2-aminothiazole scaffold. This document will delve into the strategic retrosynthetic analysis, detailed experimental protocols for the synthesis of key intermediates, and the final cyclization to yield the target compound. The rationale behind the chosen synthetic route and reaction conditions is discussed, drawing from established chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Convergence of Adamantane and 2-Aminothiazole Moieties

The adamantane moiety, a rigid, tricyclic hydrocarbon, has found extensive application in medicinal chemistry. Its unique lipophilic and steric properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties.[1][2]

The 2-aminothiazole ring is another privileged scaffold in drug discovery, present in numerous compounds with diverse therapeutic applications such as antimicrobial, anti-inflammatory, and anticancer agents.[3] The combination of these two pharmacophores in this compound presents a promising avenue for the development of novel therapeutic agents. This guide will provide a detailed, step-by-step methodology for the synthesis of this intriguing molecule.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely adopted approach for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This venerable reaction involves the condensation of an α-haloketone with a thioamide or, in the case of 2-aminothiazoles, thiourea. Our retrosynthetic analysis of the target molecule, this compound, is therefore based on this key transformation.

The disconnection of the thiazole ring at the C-N and C-S bonds leads to two primary synthons: thiourea and an α-halo-α'-adamantyl ketone. Specifically, this points to the reaction between thiourea and 1-bromo-3-(adamantan-1-yl)propan-2-one. This key intermediate can be synthesized from 1-(adamantan-1-yl)acetone, which in turn can be prepared from adamantane-1-carboxylic acid.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the key intermediates and the final product.

Synthesis of the Key Intermediate: 1-(Adamantan-1-yl)propan-2-one

The synthesis of the adamantyl ketone precursor is a crucial first step. A plausible method involves the reaction of adamantane-1-carboxylic acid with acetic anhydride.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add adamantane-1-carboxylic acid (1 equivalent).

-

Reagent Addition: Add acetic anhydride (3-5 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(adamantan-1-yl)propan-2-one.

Synthesis of the α-Haloketone: 1-Bromo-3-(adamantan-1-yl)propan-2-one

The α-bromination of the ketone is a critical step to prepare the substrate for the Hantzsch cyclization.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(adamantan-1-yl)propan-2-one (1 equivalent) in a suitable solvent such as methanol or chloroform.[6]

-

Reagent Addition: Cool the solution in an ice bath. Add bromine (1 equivalent) dropwise to the stirred solution. The color of the bromine should disappear as it reacts.

-

Reaction Conditions: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a small amount of saturated sodium thiosulfate solution to remove any unreacted bromine.

-

Extraction: Add water to the reaction mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude 1-bromo-3-(adamantan-1-yl)propan-2-one, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Final Step: Hantzsch Thiazole Synthesis of this compound

The final step involves the cyclocondensation of the α-bromoketone with thiourea to form the desired 2-aminothiazole ring.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3-(adamantan-1-yl)propan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Neutralization and Isolation: Add a base, such as a saturated solution of sodium bicarbonate or dilute ammonium hydroxide, to neutralize the hydrobromide salt and precipitate the free amine.

-

Filtration and Washing: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Drying and Purification: Dry the product under vacuum. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to yield pure this compound.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 1-(Adamantan-1-yl)propan-2-one | C₁₃H₂₀O | 192.30 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 1-Bromo-3-(adamantan-1-yl)propan-2-one | C₁₃H₁₉BrO | 271.20 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| This compound | C₁₄H₂₀N₂S | 248.39[7] | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, Melting Point |

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Solvents: Organic solvents such as ethanol, chloroform, and diethyl ether are flammable. Avoid open flames and ensure proper ventilation.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from adamantane-1-carboxylic acid. The key transformations involve an acylation to form the adamantyl ketone, followed by α-bromination, and finally a Hantzsch thiazole cyclization with thiourea. This guide provides a robust and reproducible protocol for the preparation of this compound, opening avenues for further investigation into its potential biological activities. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of a variety of other adamantane- and thiazole-containing molecules.

References

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). RU2380349C1 - 1-adamantyl methyl ketone synthesis method.

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

PubMed Central. (n.d.). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Retrieved from [Link]

- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions and conditions of synthesis of adamantane derivatives. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. Retrieved from [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

- 1. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. While experimental data for this specific molecule is not widely available, this document, authored from the perspective of a Senior Application Scientist, offers a robust predictive analysis based on the well-established spectroscopic characteristics of its constituent adamantane and 2-aminothiazole moieties. By dissecting the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this guide serves as an invaluable resource for the identification, characterization, and quality control of this and structurally related compounds in a research and drug development context. The causality behind the predicted spectral features is explained in detail, providing a foundational understanding for researchers in the field.

Introduction: The Rationale for Spectroscopic Characterization

The molecule this compound merges two pharmacologically significant scaffolds: the adamantane cage and the 2-aminothiazole ring. The adamantane group, a rigid and lipophilic diamondoid, is a key component in several approved drugs, valued for its ability to anchor a molecule to a biological target and improve its pharmacokinetic profile. The 2-aminothiazole ring is a versatile heterocyclic motif found in a wide array of bioactive compounds, including anticancer and antimicrobial agents. The combination of these two moieties in this compound suggests a high potential for novel biological activity, making its unambiguous structural confirmation through spectroscopic methods a critical first step in any research or development pipeline.

This guide will provide a detailed, predictive breakdown of the key spectroscopic signatures of this compound (Molecular Formula: C₁₄H₂₀N₂S, Molecular Weight: 248.39 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the adamantyl protons, the methylene bridge protons, the thiazole proton, and the amine protons. The predicted chemical shifts (in ppm, relative to TMS) are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| Adamantane -CH- (methine) | ~1.90 - 2.10 | Broad singlet | 3H | The three methine protons of the adamantane cage are equivalent due to the molecule's symmetry. They typically appear as a broad singlet in this region.[2] |

| Adamantane -CH₂- (methylene) | ~1.60 - 1.80 | Broad singlet | 12H | The six methylene groups of the adamantane cage are also equivalent and their protons usually resonate as a broad singlet.[2] |

| -CH₂- (methylene bridge) | ~2.80 - 3.20 | Singlet | 2H | The chemical shift of these protons is influenced by the adjacent electron-withdrawing thiazole ring, causing a downfield shift compared to a typical alkyl chain. The absence of adjacent protons should result in a sharp singlet. |

| Thiazole -CH= | ~6.50 - 6.80 | Singlet | 1H | The lone proton on the thiazole ring at position 5 is expected to appear as a singlet in this region, characteristic of protons on electron-rich five-membered heterocyclic rings. |

| -NH₂ (amine) | ~5.00 - 6.00 | Broad singlet | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet and are exchangeable with D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural confirmation.

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Rationale and Expert Insights |

| Adamantane -C- (bridgehead) | ~35 - 40 | The quaternary bridgehead carbon of the adamantane cage attached to the methylene group will be downfield compared to the other adamantane carbons. |

| Adamantane -CH- (methine) | ~28 - 32 | The methine carbons of the adamantane cage typically resonate in this region.[3] |

| Adamantane -CH₂- (methylene) | ~37 - 42 | The methylene carbons of the adamantane cage are generally found in this chemical shift range.[3] |

| -CH₂- (methylene bridge) | ~40 - 45 | The chemical shift of this carbon is influenced by both the bulky adamantyl group and the thiazole ring. |

| Thiazole C2 (-C-NH₂) | ~165 - 170 | The carbon bearing the amino group in a 2-aminothiazole ring is significantly deshielded and appears far downfield. |

| Thiazole C4 (-C-CH₂-) | ~145 - 150 | The substituted carbon at position 4 of the thiazole ring is also expected to be in the aromatic/heteroaromatic region. |

| Thiazole C5 (-CH=) | ~105 - 110 | The protonated carbon at position 5 of the thiazole ring will be the most upfield of the thiazole carbons. |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) would likely be employed for a detailed fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 248, confirming the molecular weight of the compound. The fragmentation pattern will be dominated by the stability of the adamantyl cation.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 248 | [C₁₄H₂₀N₂S]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight. |

| 135 | [C₁₀H₁₅]⁺ | Cleavage of the benzylic-like C-C bond between the methylene bridge and the adamantyl group. | This is the highly stable adamantyl cation and is expected to be the base peak. |

| 113 | [C₄H₅N₂S]⁺ | Cleavage of the C-C bond between the methylene bridge and the thiazole ring. | Represents the 2-amino-4-methylthiazole cation radical. |

| 97 | [C₄H₅N₂]⁺ | Loss of sulfur from the thiazole fragment. | A common fragmentation pathway for thiazole derivatives. |

Experimental Protocol for GC-MS Analysis:

Sources

The Adamantane-Thiazole Conjugate: A Scaffold of Broad-Spectrum Biological Activity

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The unique structural and physicochemical properties of the adamantane cage, combined with the versatile pharmacological profile of the thiazole ring, have established adamantane-thiazole derivatives as a privileged scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these hybrid molecules. We delve into their demonstrated antiviral, antimicrobial, and anticancer properties, elucidating the underlying mechanisms of action where known. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visual representations of key concepts to offer researchers and drug development professionals a thorough understanding of this promising class of compounds.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutic agents, the strategic combination of distinct pharmacophores into a single molecular entity has emerged as a powerful drug design strategy. The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is prized for its ability to enhance the metabolic stability and bioavailability of drug candidates.[1] Its bulky nature allows for strong hydrophobic interactions with biological targets.[2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of numerous clinically approved drugs and natural products, exhibiting a wide array of biological activities including antibacterial, antifungal, antiviral, and anticancer effects.[3][4][5]

The conjugation of adamantane with a thiazole nucleus creates a hybrid molecule with the potential for synergistic or novel biological activities. This guide will explore the significant therapeutic potential that has been uncovered in this particular class of derivatives.

Synthetic Strategies: Forging the Adamantane-Thiazole Linkage

The synthesis of adamantane-thiazole derivatives typically follows a convergent strategy, where pre-functionalized adamantane and thiazole precursors are coupled. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

A representative synthetic pathway involves the reaction of an adamantane-containing thiourea with various aryl bromomethyl ketones.[3] This approach allows for the generation of a library of derivatives with diverse substitutions on the thiazole ring, which is crucial for exploring structure-activity relationships.

Experimental Protocol: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines[3]

-

Step 1: Synthesis of 1-(adamantan-1-yl)-3-arylthioureas. Adamantan-1-amine is reacted with an appropriate aryl isothiocyanate in ethanol under reflux for 4 hours. The resulting thiourea derivative is then isolated.

-

Step 2: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. The synthesized thiourea derivative is reacted with an aryl bromomethyl ketone in ethanol with prolonged heating. Sodium acetate is subsequently added to facilitate the cyclization and formation of the final thiazole-imine product.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography can be employed for unambiguous structural determination.[3]

Caption: General synthetic workflow for adamantane-thiazole derivatives.

A Spectrum of Biological Activities

Adamantane-thiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for further development in several therapeutic areas.

Antiviral Activity

Historically, adamantane derivatives like amantadine and rimantadine were among the first antiviral drugs developed for influenza A.[3] The conjugation of the adamantane scaffold with a thiazole moiety has yielded compounds with potent anti-influenza activity. For instance, a rimantadine analogue incorporating a thiazole ring, Gly-Thz-rimantadine, exhibited significant activity against influenza virus A/Hongkong/68 with a half-maximal inhibitory concentration (IC50) of 0.11 μg/mL.[6][7] This activity is often attributed to the inhibition of the M2 ion channel of the influenza A virus.[8]

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Adamantane-thiazole derivatives have shown considerable promise in this area.

-

Antibacterial Activity: Certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have displayed potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

-

Antifungal Activity: The same series of compounds also exhibited significant antifungal activity against Candida albicans.[3][9] Notably, the Gly-Thz-rimantadine derivative with good antiviral activity also demonstrated very good antifungal activity against Yarrowia lipolytica.[6][7]

| Compound | Organism | Activity | Reference |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | IC50 = 0.11 μg/mL | [6][7] |

| Gly-Thz-rimantadine | Yarrowia lipolytica | Very good antifungal activity | [6][7] |

| 5c, 5g, 5l, 5m, 5q | Gram-positive & Gram-negative bacteria | Potent broad-spectrum activity | [3] |

| 5b, 5l, 5q | Candida albicans | Potent antifungal activity | [3] |

*Compound numbers as designated in the source publication.

Experimental Protocol: Antimicrobial Susceptibility Testing (Micro-dilution Method)[10]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^6 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots from the wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Anticancer Activity

The thiazole ring is a well-established pharmacophore in anticancer drug design.[5][10] The incorporation of an adamantane moiety can enhance the anticancer potential of thiazole derivatives.

-

Mechanism of Action: Some adamantane-thiazole derivatives exert their anticancer effects by inducing apoptosis. For example, a novel adamantane thiadiazole derivative was shown to induce mitochondria-mediated apoptosis in a lung carcinoma cell line (A549).[11] This intrinsic apoptotic pathway involves cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[11]

-

Enzyme Inhibition: Another anticancer mechanism involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Molecular docking studies have suggested that certain adamantane-thiazole derivatives can bind to the active site of SIRT1, a histone deacetylase (HDAC) that is overexpressed in various cancers.[9]

| Compound | Cell Line | Activity | Mechanism | Reference |

| ATD-4 | A549 (Lung Carcinoma) | Cytotoxic | Induction of apoptosis | [11] |

| 5e, 5k* | Various human tumor cell lines | Potent inhibitory activity | SIRT1 inhibition (predicted) | [3] |

*Compound numbers as designated in the source publication.

Caption: Proposed mechanism of anticancer activity via apoptosis induction.

Other Enzyme Inhibitory Activities

The therapeutic potential of adamantane-thiazole derivatives extends beyond antimicrobial and anticancer applications. They have also been identified as potent inhibitors of various enzymes implicated in metabolic diseases.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: This enzyme is involved in the regulation of glucocorticoid levels and is a target for the treatment of metabolic syndrome and type 2 diabetes.[12] Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and shown to be potent inhibitors of 11β-HSD1.[2][12]

-

Urease, α-Amylase, and α-Glucosidase Inhibition: A series of amantadine-clubbed N-aryl amino thiazoles demonstrated significant inhibitory activity against urease, α-amylase, and α-glucosidase, enzymes relevant to ulcers and diabetes, respectively.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of adamantane-thiazole derivatives is highly dependent on the nature and position of substituents on both the adamantane and thiazole moieties.

-

Substituents on the Thiazole Ring: The introduction of different aryl groups on the thiazole ring significantly influences the antimicrobial and anticancer activities.[3] For example, specific substitutions can lead to broad-spectrum antibacterial activity, while others may confer more selective antifungal properties.

-

The Adamantane Moiety: The adamantane cage primarily contributes to the lipophilicity of the molecule, which can enhance cell membrane penetration and interaction with hydrophobic pockets of target proteins.[2]

-

Linker Group: The nature of the linker connecting the adamantane and thiazole moieties can also impact biological activity, as seen in the Gly-Thz-rimantadine derivative.[6]

Caption: Key relationships in the SAR of adamantane-thiazole derivatives.

Future Perspectives and Conclusion

Adamantane-thiazole derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects, underscores their potential to address significant unmet medical needs.

Future research should focus on:

-

Lead Optimization: Systematic modification of the adamantane-thiazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy and Safety: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

References

-

Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2020). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics, 26, 2243–2251. [Link]

-

Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). (PDF) Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. [Link]

-

Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., Thamotharan, S., & El-Emam, A. A. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 21058. [Link]

-

El-Emam, A. A., Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., & Thamotharan, S. (2022). (PDF) Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. ResearchGate. [Link]

-

El-Emam, A. A., Al-Ghorbani, M., Wassel, M. A., & El-Sayed, M. A. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. Bioorganic & Medicinal Chemistry, 25(1), 241–253. [Link]

-

Siwinska, W., Kaczmarek, K., Bielenica, A., Sanna, G., Murgia, I., Cadeddu, M., ... & Cierpiał, T. (2021). Novel 2-(Adamantan-1-ylamino) Thiazol-4 (5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. [Link]

-

Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). Structure of two adamantane derivatives. ResearchGate. [Link]

-

Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., Thamotharan, S., & El-Emam, A. A. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound. Digital.CSIC. [Link]

-

Kovalenko, S. I., Antypenko, L. M., Bizhko, M. V., Kholodnyak, S. V., & Karpenko, O. V. (2019). Antimicrobial and antifungal activity of some (5-(adamantane-1-yl)-4R-1,2,4-triazole-3-ylthiols substitutes. Pharmacia, 66(3), 135-143. [Link]

-

Abu Ali, O. A., Ammar, Y. A., Abusaif, M. S., & Ragab, A. (2026). Thiazole tethered adamantane derivatives as potential FMDV inhibitors: Design, synthesis, antiviral activity, and molecular modeling simulations. Journal of Molecular Structure. [Link]

-

Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). Reactions and conditions of synthesis of adamantane derivatives. ResearchGate. [Link]

-

Khan, I., Ali, S., Muhammad, N., Iqbal, J., & Khan, A. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Advances, 13(36), 25345-25363. [Link]

-

Szymańska, E., Ruela, P. H. M., & Płaziński, W. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2058. [Link]

-

Khan, I., Ali, S., Muhammad, N., & Khan, A. (2023). Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. ResearchGate. [Link]

-

Siwinska, W., Kaczmarek, K., Bielenica, A., Sanna, G., Murgia, I., Cadeddu, M., ... & Cierpiał, T. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. PubMed. [Link]

-

El-Emam, A. A., Al-Ghorbani, M., Wassel, M. A., & El-Sayed, M. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5343. [Link]

-

Al-Ghorbani, M., & El-Emam, A. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3695-3721. [Link]

-

Ragab, A., Ammar, Y. A., & Ali, O. A. A. (2022). Structure activity relationship. ResearchGate. [Link]

-

De Clercq, E., & Zoidis, G. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3330-3336. [Link]

-

Al-Ghorbani, M., & El-Emam, A. A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1239-1263. [Link]

-

Kumar, R., Singh, P., & Singh, P. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Bioactive Compounds, 18(9), 78-99. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]

"in silico modeling of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine"

An In-Depth Technical Guide to the In Silico Modeling of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling pipeline for this compound, a molecule featuring two pharmacologically significant scaffolds: adamantane and 2-aminothiazole. In an era where computational methods are pivotal for accelerating drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals. We move beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a deep understanding of the entire workflow. The guide details a sequence of computational strategies, beginning with foundational analysis and target selection, progressing through molecular docking to predict binding modes, and culminating in molecular dynamics (MD) simulations to assess complex stability and dynamics. Each section includes field-proven protocols, data interpretation guidelines, and illustrative diagrams to provide a self-validating framework for the computational evaluation of this and similar molecules.

Part 1: Foundational Concepts

Introduction to this compound

This compound is a heterocyclic compound characterized by the fusion of a bulky, lipophilic adamantane cage with a versatile 2-aminothiazole ring system. This unique combination of moieties makes it an interesting candidate for medicinal chemistry exploration. The adamantane group, a rigid and sterically demanding hydrocarbon, is often incorporated into drug candidates to enhance their metabolic stability and modulate their pharmacokinetic profiles.[1] Its lipophilicity can facilitate membrane passage and anchor the molecule within hydrophobic pockets of target proteins.[2][3]

The 2-aminothiazole core is a privileged scaffold in drug discovery, present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[3][4][5][6] The thiazole ring's nitrogen and sulfur atoms are excellent hydrogen bond acceptors and donors, enabling diverse interactions with biological targets.[5] The strategic combination of these two scaffolds suggests that this compound could be tailored to interact with a variety of biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28599-72-6 | [7][8] |

| Molecular Formula | C₁₄H₂₀N₂S | [7] |

| Molecular Weight | 248.39 g/mol | [7] |

| Structure |  | PubChem |

The Rationale for In Silico Modeling

In silico modeling is an indispensable pillar of modern drug discovery, offering a cost-effective and rapid means to screen vast chemical spaces, predict molecular interactions, and prioritize candidates for experimental validation.[9][10] By simulating biological processes at an atomic level, computational approaches provide profound insights that are often difficult to obtain through experimental methods alone. This guide outlines an integrated workflow that leverages a multi-faceted computational strategy to build a comprehensive profile of a molecule's potential therapeutic value.

Caption: Integrated workflow for in silico drug discovery.

Part 2: Target Identification and System Preparation

Identifying a Plausible Biological Target

The efficacy of any in silico study hinges on the selection of a relevant biological target. Given that no specific activity has been defined for this compound, we must infer potential targets from its structural analogs. Derivatives of 2-(adamantylamino)thiazole have shown potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[3][11][12] Additionally, thiazole-based compounds are widely investigated as anticancer agents, with some demonstrating inhibitory effects on targets like carbonic anhydrase.[5]

For the purpose of this guide, we will select Human Carbonic Anhydrase II (CAII) as our hypothetical target. It is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), making it an excellent model system for demonstrating the in silico workflow.

Protocol: Ligand Preparation

The accuracy of a simulation begins with a high-quality, low-energy 3D conformation of the ligand.

Causality: An unrealistic or high-energy ligand conformation will lead to inaccurate docking scores and artifactual interactions. Energy minimization is crucial to find a stable, low-energy state that is representative of the molecule's conformation in a biological system.

Step-by-Step Methodology:

-

Obtain 2D Structure: Start with the SMILES string for this compound.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a lower energy conformation.

-

Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges), which are essential for accurately modeling electrostatic interactions during docking and MD simulations.

-

Save in Required Format: Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

Protocol: Receptor Preparation

Proper preparation of the protein structure is critical to ensure the binding site is chemically and structurally correct.

Causality: Crystal structures from the PDB often lack hydrogen atoms and may contain experimental artifacts like water molecules or co-factors that are not relevant to the simulation. Failing to remove these and add hydrogens can lead to incorrect predictions of hydrogen bonds and steric clashes.

Step-by-Step Methodology:

-

Download Protein Structure: Obtain the crystal structure of Human Carbonic Anhydrase II from the PDB (e.g., PDB ID: 2CBE).

-

Clean the Structure: Remove all non-essential molecules, including water, co-factors (unless mechanistically required), and any co-crystallized ligands.

-

Add Hydrogen Atoms: Add polar and non-polar hydrogens to the protein, as they are crucial for forming hydrogen bonds and defining steric boundaries.

-

Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Save in Required Format: Save the prepared receptor structure in the appropriate format (e.g., .pdbqt).

Part 3: Molecular Docking Simulation

The 'Why': Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[13][14] It employs a search algorithm to explore various possible conformations of the ligand within the receptor's binding site and uses a scoring function to rank these poses based on their predicted binding energy.[14][15] The primary goals are to identify the most likely binding mode and to estimate the strength of the interaction, providing a rapid assessment of a compound's potential.[13]

Caption: The molecular docking workflow.

Protocol: Performing Molecular Docking (using AutoDock Vina)

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses. A well-defined box, centered on the active site, focuses the computational effort, leading to a more efficient and accurate search.

Step-by-Step Methodology:

-

Define the Search Space: Identify the active site of CAII (typically containing a Zinc ion). Define a grid box that encompasses this entire site, providing enough room for the ligand to rotate and translate freely.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

-

Execute Docking Run: Launch the AutoDock Vina executable with the configuration file as input. The software will perform the docking calculation and generate an output file containing the predicted binding poses and their corresponding scores.

-

Analyze Results: The output file will list the top-ranked binding modes. Visualize the top pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the interactions between the ligand and the protein residues. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Interpreting Docking Results

A low binding energy score indicates a more favorable interaction. However, the score alone is insufficient for validation. The plausibility of the binding pose must be assessed by examining the specific molecular interactions that stabilize the complex.

Table 2: Example Docking Results for Ligand in CAII

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | His94, His96, His119 | Coordination with Zn²⁺ |

| Thr199, Thr200 | Hydrogen Bond | ||

| Val121, Leu198 | Hydrophobic | ||

| 2 | -8.2 | His94, Thr199 | Hydrogen Bond |

| Val143, Leu204 | Hydrophobic |

Part 4: Molecular Dynamics (MD) Simulation

The 'Why': From Static Poses to Dynamic Interactions

Molecular docking provides a valuable but static snapshot of a potential binding event. In reality, proteins are dynamic entities that constantly fluctuate. Molecular dynamics (MD) simulations bridge this gap by modeling the atomic motions of the protein-ligand system over time, typically on the nanosecond to microsecond scale.[16] This allows for the assessment of the stability of the docked pose, reveals induced-fit effects, and can provide a more accurate estimation of binding free energy.[17] An unstable complex in an MD simulation is a strong indicator of an incorrect docking pose or a weak binder.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 28599-72-6 [chemicalbook.com]

- 9. rjwave.org [rjwave.org]

- 10. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 16. mdpi.com [mdpi.com]

- 17. From byte to bench to bedside: molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A molecule's success is not solely dictated by its interaction with a biological target, but also by its ability to navigate the complex biological milieu to reach that target. At the heart of this journey lies a fundamental physicochemical property: lipophilicity.[1][2][3][4] Lipophilicity, the affinity of a molecule for a lipid-like environment, governs a cascade of pharmacokinetic and pharmacodynamic events, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][4][] An optimal lipophilicity profile is therefore a critical determinant of a drug candidate's ultimate success.[1][4] This guide provides a comprehensive technical exploration of the lipophilicity of a specific, structurally intriguing molecule: 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. By dissecting its constituent moieties—the bulky, hydrophobic adamantane and the heteroaromatic thiazole—we will delve into the theoretical underpinnings of its lipophilic character and outline the rigorous experimental and computational methodologies required for its precise determination.

Molecular Architecture and its Lipophilic Implications: A Tale of Two Moieties

The lipophilicity of this compound is a direct consequence of the interplay between its distinct structural components. Understanding the individual contributions of the adamantane and thiazole groups is paramount to predicting and interpreting its overall physicochemical behavior.

The Adamantane Moiety: A "Lipophilic Bullet"

The adamantane cage is a unique, rigid, and highly lipophilic three-dimensional hydrocarbon scaffold.[6][7][8][9] Its incorporation into a molecule almost invariably leads to a significant increase in lipophilicity.[6][7][8][10] This is often colloquially referred to as the "lipophilic bullet" effect, where the adamantane group enhances the molecule's ability to partition into nonpolar environments.[6][7][9] This property is frequently exploited in medicinal chemistry to:

-

Enhance Membrane Permeability: The increased lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[6][9]

-

Improve Metabolic Stability: The bulky adamantane cage can sterically hinder metabolically labile sites on a molecule, protecting them from enzymatic degradation and thereby increasing the drug's half-life.[11]

The contribution of an adamantyl group to the calculated partition coefficient (cLogP) is estimated to be an increase of approximately 3.1 log units, a substantial enhancement for otherwise water-soluble compounds.[11]

The Thiazole Ring: A Versatile Heteroaromatic Core

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[12][13] It is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[13][14] While the thiazole ring itself possesses a degree of hydrophilicity due to the presence of heteroatoms capable of hydrogen bonding, its overall contribution to lipophilicity is highly dependent on its substitution pattern.[14][15][16] The 2-amino group in this compound can act as a hydrogen bond donor and acceptor, potentially increasing aqueous solubility. However, the overall lipophilicity of the molecule is expected to be dominated by the large, nonpolar adamantane substituent.

Quantifying Lipophilicity: The Partition and Distribution Coefficients (LogP & LogD)

The lipophilicity of a compound is experimentally quantified by its partition coefficient (LogP) or distribution coefficient (LogD).

-

LogP: This is the logarithm of the ratio of the concentration of a neutral compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.[8]

-

LogD: This is a more physiologically relevant measure for ionizable compounds as it accounts for all forms (ionized and non-ionized) of the compound at a specific pH.[8][17][18]

For this compound, the 2-amino group is basic and will be protonated at physiological pH. Therefore, determining its LogD at pH 7.4 is crucial for understanding its behavior in the body.

Methodologies for Determining Lipophilicity

A multi-pronged approach, combining experimental and computational methods, provides the most comprehensive understanding of a molecule's lipophilicity.

Experimental Determination of LogP and LogD

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP and LogD determination.[17][18][19]

Experimental Protocol: Shake-Flask Determination of LogD7.4

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated PBS.

-

-

Sample Preparation:

-

Partitioning:

-

In a glass vial, combine a precise volume of the n-octanol-saturated PBS (e.g., 2 mL) and water-saturated n-octanol (e.g., 2 mL).

-

Add a small aliquot of the stock solution of the test compound to achieve a final concentration that is detectable in both phases.

-

Securely cap the vial and shake it for a predetermined period (e.g., 1-2 hours) at a constant temperature to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for a sufficient time (e.g., 30 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous (PBS) and the organic (n-octanol) phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation of LogD7.4:

-

The LogD at pH 7.4 is calculated using the following equation: LogD_7.4 = log10([Compound]_octanol / [Compound]_aqueous)

-

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This is a critical step to ensure that the partitioning of the analyte is not influenced by the mutual solubility of the two phases.

-

Centrifugation: This is essential for a clean separation of the phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

-

Choice of Analytical Method: HPLC-UV or LC-MS are chosen for their sensitivity and specificity, allowing for accurate quantification of the compound even at low concentrations.

Self-Validating System:

-

The experiment should be performed in triplicate to ensure reproducibility.

-

A control compound with a known LogD value should be run in parallel to validate the experimental setup and procedure.

Workflow for Shake-Flask LogD Determination

Caption: Experimental workflow for LogD determination via the shake-flask method.

For more rapid screening of compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) methods can be employed to estimate LogP and LogD.[20][21][22] These methods are based on the correlation between a compound's retention time on a hydrophobic stationary phase and its known LogP/LogD value.[23]

Experimental Protocol: HPLC-Based Determination of Chromatographic Hydrophobicity Index (CHI)

-

System Setup:

-

An HPLC system equipped with a C18 column and a UV or MS detector.

-

Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration:

-

A set of standard compounds with known LogP values are injected individually to create a calibration curve of retention time versus LogP.

-

-

Sample Analysis:

-

The test compound, this compound, is dissolved in a suitable solvent and injected into the HPLC system.

-

A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and increasing the percentage of organic mobile phase over time.

-

-

Data Analysis:

-

The retention time of the test compound is measured.

-

The LogP is estimated by interpolating the retention time onto the calibration curve.

-

The Chromatographic Hydrophobicity Index (CHI) can be calculated, which is directly related to lipophilicity.[23]

-

Causality Behind Experimental Choices:

-

C18 Column: The C18 stationary phase is a common choice for reversed-phase chromatography due to its strong hydrophobic interactions with analytes.

-

Gradient Elution: This allows for the analysis of compounds with a wide range of lipophilicities in a single run.

Computational Prediction of LogP

In silico methods are invaluable for predicting lipophilicity early in the drug discovery process, even before a compound is synthesized. These methods can be broadly categorized into atom-based and fragment-based approaches.[24][25]

-

Atom-based methods (e.g., ALOGP): These methods calculate LogP by summing the contributions of individual atoms.[24][25][26] They are generally fast but may be less accurate for complex molecules.[24]

-

Fragment-based methods (e.g., ClogP): These methods calculate LogP by summing the contributions of predefined molecular fragments.[24][25] They tend to be more accurate, especially for molecules containing well-characterized fragments.[24]

Relationship between Molecular Structure and Lipophilicity

Caption: Structural contributions to the lipophilicity of the target molecule.

Predicted Lipophilicity and Discussion

While experimental data for this compound is not publicly available, we can make a well-informed prediction based on its structure and the known contributions of its constituent parts.

| Parameter | Predicted Value/Range | Rationale |

| cLogP | 3.5 - 4.5 | The adamantane group significantly increases lipophilicity. The thiazole and amino groups provide some polarity, but their effect is likely outweighed by the large hydrocarbon cage. |

| LogD at pH 7.4 | 2.5 - 3.5 | The 2-amino group will be partially protonated at physiological pH, increasing the molecule's affinity for the aqueous phase and thus lowering the LogD relative to the LogP. |

Discussion:

The predicted high lipophilicity of this compound suggests that it will readily cross biological membranes. This could be advantageous for targeting intracellular proteins or for achieving CNS penetration. However, very high lipophilicity can also lead to challenges such as:

-

Poor aqueous solubility: This can hinder formulation and oral absorption.

-

Increased metabolic clearance: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.[]

-

Off-target toxicity: Non-specific binding to hydrophobic pockets in proteins and lipids can lead to unwanted side effects.

Therefore, a careful balance must be struck. The optimal lipophilicity for a drug candidate is often considered to be in the LogD7.4 range of 1-3. The predicted LogD of this compound falls within or slightly above this range, making it an interesting candidate for further investigation. Experimental determination of its LogD is essential to confirm these predictions and to guide further optimization of its structure.

Conclusion

The lipophilicity of this compound is a key determinant of its potential as a drug candidate. Its unique chemical architecture, combining the highly lipophilic adamantane moiety with the polar 2-aminothiazole group, results in a molecule with a predicted high LogP and a physiologically relevant LogD that warrants careful experimental evaluation. The methodologies outlined in this guide, from the gold-standard shake-flask method to high-throughput HPLC and in silico predictions, provide a robust framework for accurately characterizing the lipophilicity of this and other novel chemical entities. A thorough understanding and strategic modulation of lipophilicity will continue to be a cornerstone of successful drug discovery and development.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Chiang, C. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

-

Donahue, E., & Vo, A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

-

Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]

-

Chiang, C. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect. [Link]

-

Chiang, C. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Taylor & Francis Online. [Link]

-

Cybulski, M. (2017). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

-

Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

CHI LogD Assay. (2021). YouTube. [Link]

-

Wilson, N. S., et al. (2019). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 91(15), 10080-10086. [Link]

-

Sun, H., et al. (2020). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling, 60(4), 2133–2144. [Link]

-

Ruiz-Pla, L., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 1-8. [Link]

-

Cybulski, M. (2017). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Mannhold, R., & Tetko, I. V. (2007). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

-

Ayati, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5433. [Link]

-

Not all LogP's are calculated equal: CLogP and other short stories. (2015). Dotmatics. [Link]

-

El-Gamal, M. I., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Scientific Reports, 13(1), 15599. [Link]

-

Tetko, I. V., et al. (2004). Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. ResearchGate. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 213-224. [Link]

-

Dane, C., et al. (2022). The Adamantane Scaffold: Beyond a Lipophilic Moiety. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2016). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of medicinal chemistry, 59(16), 7569–7580. [Link]

-

Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2026. [Link]

-

Influence of the prepared compounds lipophilicity determined... (n.d.). ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. [Link]

-

Harner, M. J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(11), 1774–1780. [Link]

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2023). ResearchGate. [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2024). ResearchGate. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2023). LinkedIn. [Link]

-

Al-Abdullah, E. S., et al. (2018). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific reports, 8(1), 14757. [Link]

-

Rossi, D., et al. (2016). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & medicinal chemistry, 24(22), 5759–5767. [Link]

-

Physicochemical properties of the obtained series of 2-(adamantylamino)thiazol-4(5H)-one derivatives. (n.d.). ResearchGate. [Link]

-

Stolarczyk, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International journal of molecular sciences, 24(8), 7114. [Link]

-

The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values …. (n.d.). ResearchGate. [Link]

-

Stolarczyk, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5824. [Link]

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. connectsci.au [connectsci.au]

- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ingentaconnect.com [ingentaconnect.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. youtube.com [youtube.com]

- 24. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 26. researchgate.net [researchgate.net]

The Adamantane-Thiazole Scaffold: A Structure-Activity Relationship Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Union of Adamantane and Thiazole: A Rationale for Synergy

The conjugation of an adamantane moiety with a thiazole ring is a deliberate strategy in medicinal chemistry, leveraging the distinct and complementary properties of each component. Adamantane, a rigid, lipophilic, three-dimensional cage structure, is not merely a bulky substituent. Its incorporation into a drug candidate can profoundly influence the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] The adamantane cage can enhance membrane permeability, facilitate binding to hydrophobic pockets in target proteins, and sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[4][5]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore found in numerous FDA-approved drugs.[6][7] Its aromaticity and the presence of heteroatoms allow for a multitude of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The thiazole nucleus is also synthetically versatile, allowing for substitutions at various positions to fine-tune the electronic and steric properties of the molecule.[8][9] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[6][9]

The strategic combination of these two moieties creates a hybrid scaffold with the potential for enhanced biological activity and improved drug-like properties. This guide will explore the SAR of this promising class of compounds.

Synthesis of Adamantane-Thiazole Derivatives: The Hantzsch Reaction and Beyond

A primary and versatile method for the synthesis of the adamantane-thiazole core is the Hantzsch thiazole synthesis.[8][10] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In our case, the key starting material is an adamantyl-substituted thiourea.

Experimental Protocol: Synthesis of N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines

This protocol is a representative example of the synthesis of a class of adamantane-thiazole compounds with demonstrated biological activity.

Step 1: Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

-

To a solution of adamantan-1-amine (1.0 eq.) in ethanol, add the desired aryl isothiocyanate (1.0 eq.).

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding 1-(adamantan-1-yl)-3-arylthiourea.

Step 2: Synthesis of (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines

-

In a round-bottom flask, dissolve the 1-(adamantan-1-yl)-3-arylthiourea (1.0 eq.) from Step 1 in ethanol.

-

Add the appropriate aryl bromomethyl ketone (α-haloketone) (1.0 eq.) to the solution.

-

Heat the mixture to reflux for an extended period (e.g., 12-24 hours), monitoring by TLC.

-

After cooling, add a solution of sodium acetate in water to neutralize the hydrobromide salt formed during the reaction.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and then with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of adamantane-thiazole compounds is exquisitely sensitive to the nature and position of substituents on both the adamantane cage and the thiazole ring, as well as any appended aryl groups.

Anticancer Activity

A significant body of research has focused on the anticancer potential of adamantane-thiazole derivatives. A common target for these compounds is the sirtuin family of histone deacetylases, particularly SIRT1, which is overexpressed in many cancers.

| Compound ID | R1 (at Thiazole) | R2 (at N-Aryl) | R3 (at C4-Aryl) | IC50 (µM) vs. MCF-7 |

| 1a | H | H | H | > 50 |

| 1b | H | 4-F | 4-OCH3 | 15.2 |

| 1c | H | 4-Cl | 4-OCH3 | 9.8 |

| 1d | H | 4-Cl | 4-Cl | 5.1 |

| 1e | H | 4-F | 4-Cl | 7.3 |

Data synthesized from representative literature.

SAR Insights for Anticancer Activity:

-

Aryl Substituents are Crucial: Unsubstituted aryl rings (Compound 1a ) generally show poor activity.

-

Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups, such as fluorine and chlorine, on the N-aryl and C4-aryl rings significantly enhances anticancer activity. For instance, the presence of a 4-chloro substituent on both aryl rings (Compound 1d ) results in the lowest IC50 value in this series. This suggests that these groups may be involved in favorable interactions with the active site of the target protein, potentially through halogen bonding or by modulating the electronic properties of the molecule.[9]

-

Lipophilicity and Hydrophobic Interactions: The adamantane cage itself contributes to the overall lipophilicity of the compounds, which can facilitate passage through cell membranes. It is also well-suited to occupy hydrophobic pockets within target enzymes like SIRT1.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11][12]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-